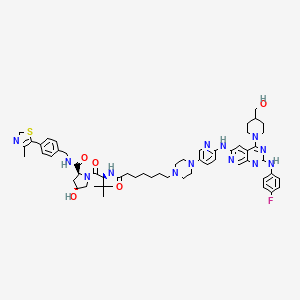
PROTAC EGFR degrader 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC EGFR degrader 5 is a compound designed to target and degrade the epidermal growth factor receptor (EGFR) in cancer cells. This compound is part of the proteolysis-targeting chimera (PROTAC) technology, which utilizes the ubiquitin-proteasome system to selectively degrade target proteins. This compound has shown significant potential in inducing apoptosis and causing cell cycle arrest in cancer cells, particularly in non-small cell lung cancer (NSCLC) cells with specific EGFR mutations .
Preparation Methods
The synthesis of PROTAC EGFR degrader 5 involves the conjugation of an early EGFR inhibitor, EGFR-IN-5, with a von Hippel-Lindau (VHL) E3 ligase ligand through a linker. The synthetic route typically includes the following steps:
Synthesis of EGFR-IN-5: This involves the preparation of the EGFR inhibitor through a series of organic reactions.
Linker Synthesis: The linker is synthesized separately and is designed to connect the EGFR inhibitor to the VHL ligand.
Conjugation: The EGFR inhibitor and the VHL ligand are conjugated using the linker under specific reaction conditions to form this compound.
Industrial production methods for this compound are still under development, as the compound is primarily used in research settings.
Chemical Reactions Analysis
PROTAC EGFR degrader 5 undergoes several types of chemical reactions, including:
Substitution Reactions: These reactions are involved in the synthesis of the compound, particularly in the formation of the linker and the conjugation process.
Oxidation and Reduction Reactions: These reactions may occur during the synthesis of the EGFR inhibitor and the VHL ligand.
Hydrolysis: This reaction can occur under certain conditions, leading to the breakdown of the compound.
Common reagents used in these reactions include organic solvents, catalysts, and specific reactants required for each step of the synthesis. The major products formed from these reactions are the intermediate compounds leading to the final this compound .
Scientific Research Applications
PROTAC EGFR degrader 5 has several scientific research applications, including:
Cancer Research: It is used to study the degradation of EGFR in cancer cells, particularly in NSCLC cells with EGFR mutations. .
Drug Development: The compound serves as a model for developing new PROTAC-based therapies targeting other proteins involved in cancer and other diseases.
Biological Studies: Researchers use this compound to understand the mechanisms of protein degradation and the role of EGFR in cellular processes.
Mechanism of Action
PROTAC EGFR degrader 5 exerts its effects by forming a ternary complex with the target protein (EGFR) and the E3 ubiquitin ligase (VHL). This complex facilitates the ubiquitination of EGFR, marking it for degradation by the proteasome. The degradation of EGFR leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
PROTAC EGFR degrader 5 can be compared with other similar compounds, such as:
PROTAC EGFR degrader 6: This compound also targets EGFR but uses a different E3 ligase ligand (CRBN) and has a slightly different structure.
Gefitinib-based PROTAC 3: This compound uses gefitinib as the EGFR inhibitor and has shown effectiveness in degrading EGFR in specific cancer cell lines.
This compound is unique in its specific design and effectiveness in targeting EGFR mutations, making it a valuable tool in cancer research and drug development.
Properties
Molecular Formula |
C57H72FN13O5S |
|---|---|
Molecular Weight |
1070.3 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[7-[4-[6-[[2-(4-fluoroanilino)-4-[4-(hydroxymethyl)piperidin-1-yl]pyrido[3,4-d]pyrimidin-6-yl]amino]pyridin-3-yl]piperazin-1-yl]heptanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H72FN13O5S/c1-37-51(77-36-62-37)40-12-10-38(11-13-40)31-61-54(75)47-29-44(73)34-71(47)55(76)52(57(2,3)4)66-50(74)9-7-5-6-8-22-68-25-27-69(28-26-68)43-18-19-48(59-32-43)65-49-30-45-46(33-60-49)64-56(63-42-16-14-41(58)15-17-42)67-53(45)70-23-20-39(35-72)21-24-70/h10-19,30,32-33,36,39,44,47,52,72-73H,5-9,20-29,31,34-35H2,1-4H3,(H,61,75)(H,66,74)(H,59,60,65)(H,63,64,67)/t44-,47+,52-/m1/s1 |
InChI Key |
LCTCXOPSLJEXKE-FEDPBZRBSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCN4CCN(CC4)C5=CN=C(C=C5)NC6=NC=C7C(=C6)C(=NC(=N7)NC8=CC=C(C=C8)F)N9CCC(CC9)CO)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCN4CCN(CC4)C5=CN=C(C=C5)NC6=NC=C7C(=C6)C(=NC(=N7)NC8=CC=C(C=C8)F)N9CCC(CC9)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















